

A Comparative Guide to N-methyll leukotriene C4 in CysLT2 Receptor Research

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Compound of Interest

Compound Name: *N-methyll leukotriene C4*

Cat. No.: *B15132268*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and methodological comparison of **N-methyll leukotriene C4** (N-methyl LTC4) with other common alternatives for studying the cysteinyl leukotriene receptor 2 (CysLT2R). N-methyl LTC4 is a synthetic, metabolically stable analog of leukotriene C4 (LTC4) that acts as a potent and selective agonist for the CysLT2 receptor, making it a valuable tool for elucidating the receptor's role in various physiological and pathological processes.

Performance Comparison: N-methyl LTC4 vs. Alternatives

The following tables summarize key quantitative data from various experimental models, offering a direct comparison of N-methyl LTC4 with the natural CysLT2R ligand, LTC4, and the dual CysLT1/CysLT2R antagonist and partial agonist, BAY-u9773.

Table 1: In Vitro Receptor Activation and Antagonism

Compound	Receptor	Assay Type	Parameter	Value	Species	Reference
N-methyl LTC4	CysLT2	Calcium Mobilization	EC50	122 nM	Human	[1]
CysLT1	Calcium Mobilization	EC50	> 2,000 nM	Human	[1]	
Leukotriene C4 (LTC4)	CysLT2	Calcium Mobilization	EC50	~10-100 nM	Human	[2]
CysLT2	Smooth Muscle Contraction	EC50	5.4 ± 1.9 nM	Guinea Pig	[3]	
BAY-u9773	CysLT1	Antagonist Activity	pA2 / pKB	6.8 - 7.4	Guinea Pig	[4]
CysLT2	Antagonist Activity	pA2 / pKB	6.8 - 7.7	Guinea Pig	[4]	
CysLT2	Partial Agonist Activity	EC50	Not explicitly stated, but induces lower Ca ²⁺ increase than LTC4	Guinea Pig	[5]	

Table 2: In Vivo Pruritogenic (Itch) Response in Mice

Compound	Dose	Mean Scratching Bouts (30 min)	Peak Response Dose	Reference
N-methyl LTC4	0.6 nmol	~150	0.2 - 0.6 nmol	[1]
Leukotriene C4 (LTC4)	0.6 nmol	~125	0.2 - 0.6 nmol	[1]
Leukotriene D4 (LTD4)	0.6 nmol	No significant scratching	N/A	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison.

In Vivo Mouse Pruritogenic (Itch) Response Model

This protocol is adapted from studies investigating itch-related behaviors in mice.[1][6]

Objective: To assess the in vivo itch-inducing potential of N-methyl LTC4 and its analogs.

Materials:

- N-methyl LTC4, LTC4, LTD4 (and vehicle control)
- Male C57BL/6 mice (8-12 weeks old)
- Video recording equipment
- Observation chambers

Procedure:

- Acclimation: Individually house mice in observation chambers for at least 30 minutes before injection to allow for acclimation to the environment.

- **Injection:** Gently restrain the mouse and administer an intradermal injection of the test compound (e.g., 0.6 nmol of N-methyl LTC₄ in a volume of 10 µL) into the rostral back (nape of the neck) or cheek using a 30-gauge needle.
- **Observation:** Immediately after injection, place the mouse back into the observation chamber and record its behavior for 30-60 minutes.
- **Data Analysis:** A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid back-and-forth motions of the hind paw directed at the injection site.

In Vitro Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to CysLT₂R activation, often performed using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To quantify the potency and efficacy of N-methyl LTC₄ and other compounds in activating CysLT₂R-mediated calcium signaling.

Materials:

- HEK293 cells stably expressing the human CysLT₂ receptor (or other suitable cell line)
- Cell culture medium (e.g., DMEM)
- Fura-2 AM or other calcium-sensitive fluorescent dye
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96- or 384-well black-walled, clear-bottom microplates
- N-methyl LTC₄, LTC₄, and other test compounds
- FLIPR or other fluorescence microplate reader

Procedure:

- **Cell Plating:** Seed the CysLT2R-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
- **Dye Loading:** The next day, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fura-2 AM) in assay buffer for 1-2 hours at 37°C.
- **Compound Preparation:** Prepare serial dilutions of the test compounds in assay buffer.
- **Assay:** Place the cell plate into the FLIPR instrument. After establishing a stable baseline fluorescence reading, add the test compounds to the wells.
- **Data Acquisition:** Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
- **Data Analysis:** Determine the peak fluorescence response for each compound concentration and plot a dose-response curve. Calculate the EC50 value, which is the concentration of the agonist that gives half-maximal response.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol is a modified Miles assay used to assess changes in vascular permeability in response to inflammatory mediators.^{[7][8][9]}

Objective: To evaluate the in vivo effect of N-methyl LTC4 on vascular leakage.

Materials:

- N-methyl LTC4 (and vehicle control)
- Evans Blue dye (1% in sterile saline)
- Anesthetized mice
- 30-gauge needles and syringes

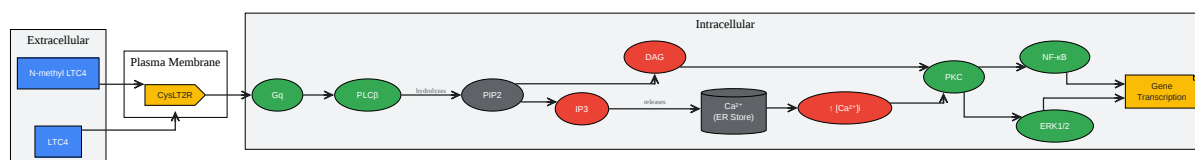
Procedure:

- **Anesthesia:** Anesthetize the mice using an appropriate anesthetic agent.

- **Dye Injection:** Inject Evans Blue dye intravenously via the tail vein. The dye will bind to serum albumin.
- **Compound Injection:** After a short circulation time (e.g., 5-10 minutes), administer intradermal injections of N-methyl LTC₄ and a vehicle control at distinct sites on the shaved dorsal skin of the mouse.
- **Incubation:** Allow the compounds to take effect for a defined period (e.g., 30 minutes).
- **Extravasation Measurement:** Euthanize the mouse and dissect the skin at the injection sites.
- **Dye Extraction:** Incubate the dissected skin samples in formamide at 60°C for 24-48 hours to extract the extravasated Evans Blue dye.
- **Quantification:** Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer. The amount of dye is proportional to the degree of vascular permeability.

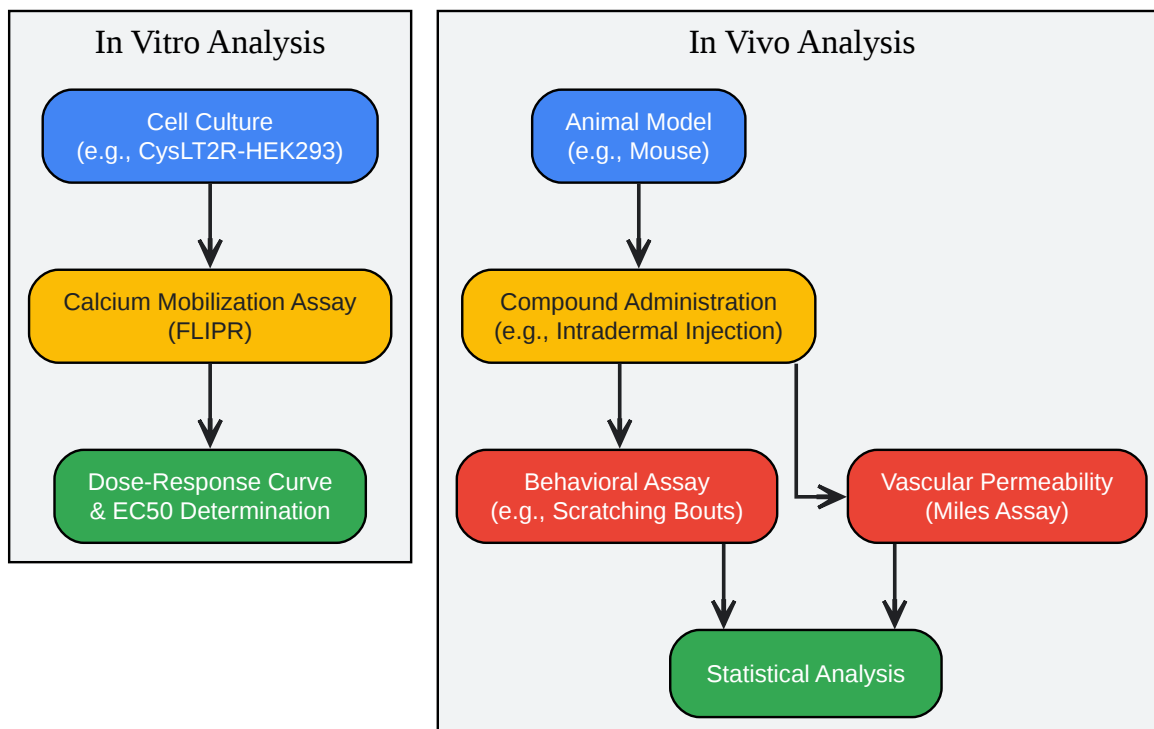
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CysLT₂ receptor signaling pathway and a typical experimental workflow for its study.



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Caption: CysLT₂R signaling pathway.



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Caption: Experimental workflow for CysLT2R research.

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